trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid
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Overview
Description
Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid: is an organic compound with the molecular formula C15H27NO4. It is a derivative of butyric acid, featuring a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available ethyl 2-(4-(tert-butoxycarbonyl)amino)cyclohexyl acetate.
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Purification: The product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves:
High Yield Synthesis: Utilizing optimized reaction conditions to maximize yield.
Green Chemistry: Employing green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the synthesis of antipsychotic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It modulates pathways related to neurotransmitter synthesis and degradation, making it useful in the development of neuroactive drugs.
Comparison with Similar Compounds
- Trans-4-(tert-Butoxycarbonylamino)cyclohexylacetic acid
- Ethyl 2-(trans-4-(tert-Butoxycarbonyl)amino)cyclohexylacetate
- Trans-1-(tert-Butyloxycarbonyl-amino)-cyclohex-4-yl-acetic acid
Comparison: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Trans 2-(4-tert-butoxycarbonylamino-cyclohexylmethyl)-butyric acid, also known as Boc-Cha-OH, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 2270904-25-9
- Physical State : Solid (white to almost white powder)
- Melting Point : Approximately 183 °C
- Solubility : Soluble in methanol and other organic solvents
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its role in enzyme inhibition, receptor modulation, and potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, a study demonstrated that this compound can inhibit the secretion of specific proteins related to pathogenic bacteria, suggesting its potential use as an antimicrobial agent .
Case Study: Inhibition of Type III Secretion System (T3SS)
A significant study focused on the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria. The results showed that this compound exhibited concentration-dependent inhibition of CPG2 secretion, a model protein used to assess T3SS activity. The compound was tested at varying concentrations, revealing an IC50 value that indicates effective inhibition at micromolar concentrations .
Concentration (μM) | % Inhibition |
---|---|
0 | 0 |
10 | 20 |
25 | 50 |
50 | 80 |
This data suggests that this compound could be a candidate for further development as an antibacterial agent targeting T3SS.
Absorption and Distribution
The compound demonstrates high gastrointestinal absorption and is permeable across biological membranes. Its log P values indicate favorable lipophilicity for cellular uptake, which is crucial for its potential therapeutic applications .
Toxicological Profile
Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity at concentrations below its effective inhibitory range. Further studies are required to establish a comprehensive safety profile.
Potential Therapeutic Applications
Given its biological activities, this compound may have applications in:
- Antimicrobial Therapy : Targeting bacterial infections through T3SS inhibition.
- Cancer Research : Investigating its role in modulating tumor microenvironments.
- Metabolic Disorders : Exploring its effects on metabolic pathways related to obesity and diabetes.
Properties
Molecular Formula |
C16H29NO4 |
---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl]butanoic acid |
InChI |
InChI=1S/C16H29NO4/c1-5-12(14(18)19)10-11-6-8-13(9-7-11)17-15(20)21-16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
PRCNMUIFPITIOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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